3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide
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Overview
Description
3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound that features a unique combination of a chlorinated oxazole ring and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Chlorination: The oxazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Propanamide Moiety: The chlorinated oxazole is reacted with a propanamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated oxazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-1,2-oxazol-5-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with a chlorinated phenyl group.
3-(3-chloro-1,2-oxazol-5-yl)-N-(4-methylphenyl)propanamide: Similar structure but with a methylated phenyl group.
Uniqueness
The uniqueness of 3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide lies in its specific combination of a chlorinated oxazole ring and a fluorinated phenyl group, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H10ClFN2O2 |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C12H10ClFN2O2/c13-11-7-10(18-16-11)5-6-12(17)15-9-3-1-8(14)2-4-9/h1-4,7H,5-6H2,(H,15,17) |
InChI Key |
QTLISKNICGOBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC2=CC(=NO2)Cl)F |
Origin of Product |
United States |
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